Furazolidone is classified as a nitrofuran antibiotic and a monoamine oxidase inhibitor. It is marketed under various brand names, including Furoxone and Dependal-M. The compound is particularly effective against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as protozoa such as Giardia lamblia and Helicobacter pylori .
The synthesis of furazolidone involves several steps, typically starting with the reaction of ethylene oxide with hydrazine hydrate to produce beta-hydroxyethylhydrazine. This intermediate is then reacted with sodium methoxide and dimethyl carbonate to yield 3-amino-2-oxazolidinone. The final step involves the addition of hydrochloric acid and 5-nitrofurfural diacetate to produce furazolidone .
Furazolidone exerts its antibacterial effects primarily through the inhibition of DNA replication. It binds to bacterial DNA, leading to cross-linking which results in mutations and ultimately cell death . Additionally, it acts as a monoamine oxidase inhibitor, which can lead to increased levels of neurotransmitters in certain contexts.
Furazolidone is characterized by several physical properties:
These properties influence its formulation and application in therapeutic settings.
Furazolidone has been employed in various medical contexts:
Despite its efficacy, concerns regarding toxicity and mutagenicity have limited its use in some regions .
Furazolidone (C₈H₇N₃O₅) requires enzymatic activation to exert its antimicrobial effects. As a nitrofuran derivative, its nitro group (NO₂) undergoes stepwise reduction by microbial nitroreductases (e.g., NfsA and NfsB in Escherichia coli), generating reactive intermediates including nitro anion radicals, nitroso groups, and hydroxylamines [1] [7]. This reductive cascade is oxygen-sensitive; under anaerobic conditions, reduction proceeds fully to cytotoxic products. Key findings include:
Table 1: Key Enzymes in Furazolidone Reductive Metabolism
Enzyme | Function | Consequence of Inhibition |
---|---|---|
NfsA/NfsB | Nitro group reduction | ↑ Resistance (e.g., ribE mutants) |
Flavin reductases | Electron donation for reduction | ↓ Activation efficacy |
Glutathione-S-transferase | Conjugates reactive metabolites | ↓ Cellular toxicity |
Activated furazolidone metabolites form covalent bonds with bacterial DNA, primarily inducing inter-strand crosslinks. This disrupts DNA replication and transcription, leading to mutagenesis or cell death [2] [7]. Key mechanisms include:
Furazolidone’s 3-amino-2-oxazolidinone moiety metabolizes to HEH, a potent monoamine oxidase inhibitor (MAOI). While not directly antimicrobial, this action influences host–pathogen dynamics [3] [7]:
Table 2: Furazolidone Metabolites and Biological Activities
Metabolite | Enzyme Target | Biological Effect |
---|---|---|
β-hydroxyethylhydrazine (HEH) | Monoamine oxidase | Irreversible MAO inhibition |
3-amino-2-oxazolidone (AOZ) | DNA | Forms protein/DNA adducts |
Open-chain cyano derivative | Unknown | Binds hepatic macromolecules |
Although not a direct inhibitor, furazolidone’s reductive stress indirectly compromises pyruvate decarboxylase (PDC) function, a key enzyme in fermentative pathways:
Table 3: Furazolidone’s Multitarget Mechanisms in Bacteria
Target System | Molecular Lesion | Physiological Consequence |
---|---|---|
DNA integrity | Inter-strand crosslinks | ↑ Mutations, replication arrest |
Redox homeostasis | Superoxide radical accumulation | Enzyme inactivation, lipid peroxidation |
Energy metabolism | Pyruvate decarboxylase dysfunction | ↓ Acetyl-CoA, ↓ ATP synthesis |
Table 4: Standard Nomenclature for Furazolidone
Nomenclature Type | Identifiers |
---|---|
Chemical Name | 3-{[(5-Nitro-2-furanyl)methylene]amino}-2-oxazolidinone |
Synonyms | Furoxone, Dependal-M, N-(5-Nitro-2-furfurylidene)-3-amino-2-oxazolidone |
CAS Registry | 67-45-8 |
Molecular Formula | C₈H₇N₃O₅ |
IUPAC Name | (E)-3-[(5-Nitrofuran-2-yl)methylideneamino]oxazolidin-2-one |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0